molecular formula C₁₀H₁₂N₂O₂ B024270 Nornicotine-2-carboxylic Acid CAS No. 3562-11-6

Nornicotine-2-carboxylic Acid

Cat. No.: B024270
CAS No.: 3562-11-6
M. Wt: 192.21 g/mol
InChI Key: XNFSAICMYCRAOX-UHFFFAOYSA-N
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Description

Nornicotine-2-carboxylic acid is a derivative of nicotine, a well-known alkaloid found in tobacco plants This compound is characterized by the presence of a carboxylic acid group attached to the nornicotine structure

Mechanism of Action

Target of Action

The primary target of Nornicotine-2-carboxylic Acid is the nicotinic acetylcholine receptors (nAChRs) in the brain . These receptors modulate specific aspects of learning and memory . Among different subtypes of nAChRs, the α7 subtype may be mainly responsible for the procognitive and neuroprotective properties of acetylcholine .

Mode of Action

This compound interacts with its targets, the nAChRs, causing changes in neuronal excitability and cell signaling mechanisms . The molecule’s potency and efficacy differ by several folds, but it has been shown that peak currents caused by nornicotine acting at α7 nAChR are equal to those of acetylcholine .

Biochemical Pathways

This compound is formed from nicotine through demethylation catalyzed by CYP82Es . This specialized pathway evolved through repeated duplication of primary pathways, followed by the recruitment of the metabolic genes into a regulon . ERF transcription factors upregulate nearly the entire series of nicotine metabolic and transport genes .

Pharmacokinetics

It is known that after systemic administration, nicotine is extensively metabolized by the liver . Nicotine and some of its metabolites, including nornicotine, are biotransformed in the brain where they affect cognitive outcomes .

Result of Action

The durable presence of this compound in the brain may mediate some of the neuroprotective effects of nicotine . A study showed that α7 receptors are responsive to nornicotine, and the action at the receptors of this nicotine metabolite leads to improved cognition and attention .

Action Environment

The action environment of this compound is influenced by various factors. For instance, suppressing nornicotine formation is an effective strategy to restrict NNN generation . Nitrate is a nitrosating agent that contributes to TSNA formation. Therefore, in addition to reducing precursor alkaloids, lowering nitrate levels in tobacco leaves is a promising strategy to reduce the formation of these carcinogens .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nornicotine-2-carboxylic acid can be synthesized through several methods. One common approach involves the demethylation of nicotine, which can be achieved using silver oxide as a reagent . Another method involves the partial reduction of 3-myosmine using catalytic hydrogenation with palladium as a catalyst or sodium borohydride . These reactions yield racemic products.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of solid-supported reagents and scavengers has been reported to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Nornicotine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or sodium borohydride.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nornicotine oxides, while reduction can produce reduced nornicotine derivatives.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the carboxylic acid group, which imparts distinct chemical properties and potential applications compared to its parent compounds. This functional group allows for additional chemical modifications and interactions, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-pyridin-3-ylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c13-10(14)9-4-3-8(12-9)7-2-1-5-11-6-7/h1-2,5-6,8-9,12H,3-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFSAICMYCRAOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1C2=CN=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70602358
Record name 5-Pyridin-3-ylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3562-11-6
Record name 5-Pyridin-3-ylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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